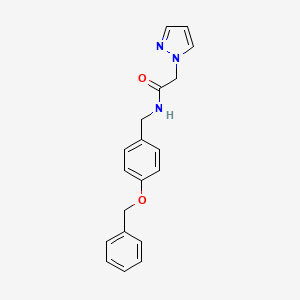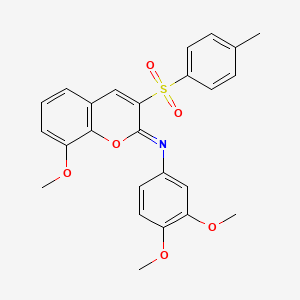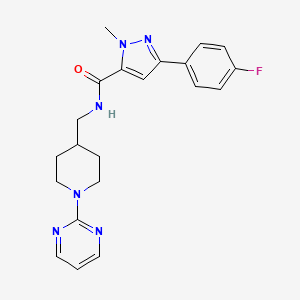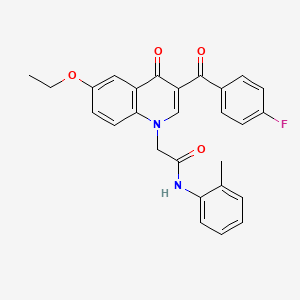
N-(4-(苄氧基)苄基)-2-(1H-吡唑-1-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.38. The purity is usually 95%.
BenchChem offers high-quality N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成及结构表征
研究人员已经合成和表征了吡唑-乙酰胺的各种衍生物,探索了它们在配位化学和抗氧化活性方面的潜力。例如,由吡唑-乙酰胺衍生物构建的配位配合物表现出显着的抗氧化活性,突出了这些化合物在合成生物活性分子方面的多功能性 (Chkirate 等人,2019)。此外,新的合成途径导致了 2-吡喃衍生物的产生,扩大了化学库,以进行进一步的药物探索 (Sebhaoui 等人,2020)。
分子相互作用和抗肿瘤活性
一些研究集中于 N-(4-(苄氧基)苄基)-2-(1H-吡唑-1-基)乙酰胺衍生物的抗肿瘤活性。例如,已经评估了带有不同杂环的化合物的抗肿瘤活性,针对多种人类肿瘤细胞系,证明了该化合物作为抗癌药物开发药效团的能力 (Yurttaş 等人,2015)。此外,已经合成并评估了乙酰胺衍生物的腐蚀抑制性能,展示了该化合物在工业应用中超越其生物学意义的实用性 (Yıldırım & Cetin,2008)。
光伏效率和配体-蛋白质相互作用
通过光谱和量子力学研究探索苯并噻唑啉酮乙酰胺类似物,提供了对配体-蛋白质相互作用和在染料敏化太阳能电池 (DSSC) 中的潜在应用的见解。这些研究表明该化合物在开发高效光伏系统中的作用,进一步扩展了其在能源相关研究中的适用性 (Mary 等人,2020)。
作用机制
Target of Action
The primary target of N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide Similar compounds have been found to target the insect ryanodine receptor (ryr), which is a promising target for the development of novel insecticides .
Mode of Action
The exact mode of action of N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide Compounds with similar structures have been found to interact with their targets, such as the ryanodine receptor, to exert their effects .
Biochemical Pathways
The specific biochemical pathways affected by N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide Similar compounds have been found to affect the ryanodine receptor pathway .
Result of Action
The molecular and cellular effects of N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide Similar compounds have been found to show moderate to high insecticidal activities .
生化分析
Biochemical Properties
N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cyclooxygenases (COX-1 and COX-2), which are key enzymes in the prostaglandin biosynthesis pathway . The interaction with these enzymes can lead to inhibition of their activity, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide may interact with other biomolecules such as tubulin, affecting microtubule dynamics and cell division .
Cellular Effects
The effects of N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting microtubule assembly and causing cell cycle arrest in the G2/M phase . Furthermore, N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide can modulate the expression of genes involved in inflammation and oxidative stress, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide exerts its effects through several mechanisms. It binds to the active sites of enzymes such as cyclooxygenases, leading to their inhibition . This binding interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and block substrate access. Additionally, N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide can act as a microtubule destabilizing agent, binding to tubulin and preventing its polymerization into microtubules . This disruption of microtubule dynamics is a key factor in its ability to induce apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
The stability and effects of N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide over time have been studied in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide can lead to sustained inhibition of enzyme activity and persistent effects on cellular function, including reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide vary with dosage. At low doses, the compound may exhibit beneficial effects such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve significant biological activity, but exceeding this threshold can lead to toxicity.
Metabolic Pathways
N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of certain metabolites, potentially impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. For instance, it may be transported across cell membranes by organic anion transporting polypeptides (OATPs) and distributed within tissues by binding to plasma proteins . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to certain cellular compartments or organelles by targeting signals or post-translational modifications . For example, the compound may localize to the cytoplasm where it interacts with tubulin, or to the nucleus where it can influence gene expression. Understanding the subcellular localization of N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
属性
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(14-22-12-4-11-21-22)20-13-16-7-9-18(10-8-16)24-15-17-5-2-1-3-6-17/h1-12H,13-15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPGRLGYOXVVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)isoxazole-3-carboxylic acid](/img/structure/B2575380.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-carboxamide](/img/structure/B2575383.png)

![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2575385.png)
![2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile](/img/structure/B2575386.png)
![(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2575388.png)

![3-[1-(furan-2-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2575393.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide](/img/structure/B2575396.png)
![2-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2575399.png)
